N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide
Description
The compound N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)propionamide features a thiazole core substituted at position 4 with a phenyl group and at position 5 with a propionamide moiety. A thioether bridge at position 2 connects to a cyclopropylamino-oxoethyl group.
Properties
IUPAC Name |
N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-2-13(21)19-16-15(11-6-4-3-5-7-11)20-17(24-16)23-10-14(22)18-12-8-9-12/h3-7,12H,2,8-10H2,1H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGNNZZSQGUTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C(S1)SCC(=O)NC2CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thiazole Derivatives with Anticancer Activity ()
Compounds 7b and 11, synthesized from 4-methyl-2-phenylthiazole-5-carbohydrazide, demonstrated potent anticancer activity against HepG-2 cells (IC₅₀ = 1.61 ± 1.92 μg/mL and 1.98 ± 1.22 μg/mL, respectively). These derivatives feature methylphenyl and hydrazone substituents, contrasting with the cyclopropylamino group in the target compound. The synthesis of these analogs utilized α-halo compounds (e.g., phenacyl bromide) and triethylamine catalysis, yielding products with moderate to high purity .
Pyrimidinone Derivatives ()
Compounds 2b and 2c (pyrimidinone cores) exhibit nitroaryl substituents and high yields (82–83%) but lower structural similarity to the target compound. Their melting points (218–225°C) and HRMS data suggest stability, though their biological activity remains uncharacterized.
Thiazole-Pyrazole Hybrids ()
A synthesis method for N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amides achieved an 82% yield using phenyl hydrazine and aqueous ethanol. These hybrids integrate pyrazole moieties, differing from the target compound’s cyclopropylamino group. The phenylpyrazole substituent may enhance lipophilicity, affecting membrane permeability .
Thiazolecarboxamide Derivatives ()
Biopharmacule’s compounds (e.g., BP 27384) feature chlorophenyl and piperazinyl groups on the thiazole core. These substituents likely modulate solubility and receptor affinity, contrasting with the cyclopropylamino-propionamide combination in the target compound .
Pharmacological and Physicochemical Properties
Structure-Activity Relationships (SAR)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
